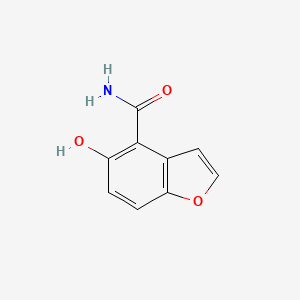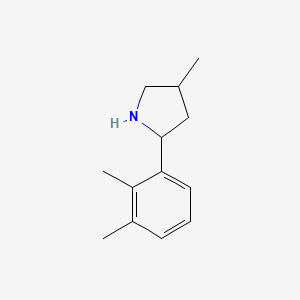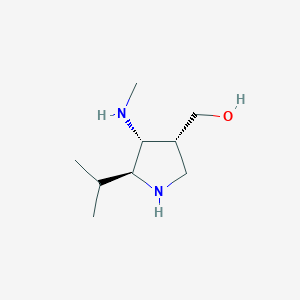![molecular formula C8H8N2OS B12882842 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
2-(Aminomethyl)-6-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the intermediate, which is then cyclized to produce the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used
Scientific Research Applications
2-(Aminomethyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Aminooxazole: Contains a primary amine group and an oxazole ring.
2-Aminothiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.
Benzoxazole: Lacks the aminomethyl and thiol groups but has a similar oxazole core.
Uniqueness: 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both an aminomethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H,4,9H2 |
InChI Key |
PQNLKYMPAZFKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


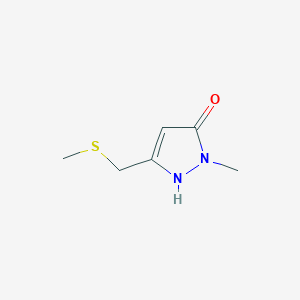
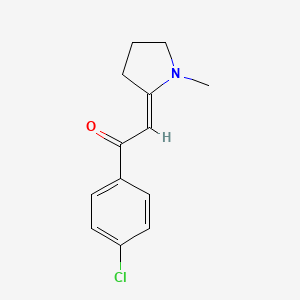

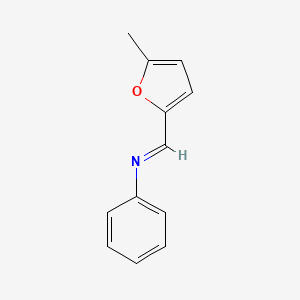
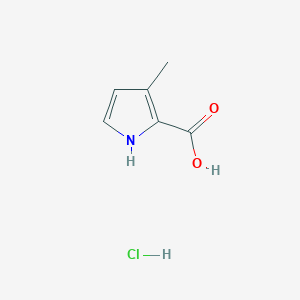

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)



![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
